1-(thiophen-2-ylmethyl)piperidine-3-carboxylic Acid
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Overview
Description
1-(thiophen-2-ylmethyl)piperidine-3-carboxylic acid is a compound that features a piperidine ring substituted with a thiophen-2-ylmethyl group and a carboxylic acid group.
Preparation Methods
The synthesis of 1-(thiophen-2-ylmethyl)piperidine-3-carboxylic acid typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine or the cyclization of appropriate precursors.
Introduction of the Thiophen-2-ylmethyl Group: This step involves the alkylation of the piperidine ring with a thiophen-2-ylmethyl halide under basic conditions.
Chemical Reactions Analysis
1-(thiophen-2-ylmethyl)piperidine-3-carboxylic acid undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the conditions and reagents used.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Condensation: The carboxylic acid group can participate in condensation reactions to form amides or esters.
Scientific Research Applications
1-(thiophen-2-ylmethyl)piperidine-3-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.
Material Science: Thiophene derivatives, including this compound, are used in the development of organic semiconductors and light-emitting diodes.
Biological Research: The compound is investigated for its interactions with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of 1-(thiophen-2-ylmethyl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity.
Receptor Modulation: It can also modulate receptor activity by binding to receptor sites, influencing signal transduction pathways.
Comparison with Similar Compounds
1-(thiophen-2-ylmethyl)piperidine-3-carboxylic acid can be compared with other thiophene derivatives:
Thiophene-2-carboxylic Acid: This compound lacks the piperidine ring but shares the thiophene and carboxylic acid functionalities.
Thiophene-3-carboxylic Acid: Similar to thiophene-2-carboxylic acid but with the carboxylic acid group at a different position on the thiophene ring.
Piperidine-3-carboxylic Acid: This compound lacks the thiophene group but shares the piperidine and carboxylic acid functionalities.
This compound stands out due to its unique combination of a thiophene ring and a piperidine ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-(thiophen-2-ylmethyl)piperidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2S/c13-11(14)9-3-1-5-12(7-9)8-10-4-2-6-15-10/h2,4,6,9H,1,3,5,7-8H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNJNATRFOTXJSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=CS2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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